molecular formula C10H9N3O4 B177929 1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 110181-69-6

1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B177929
CAS No.: 110181-69-6
M. Wt: 235.2 g/mol
InChI Key: WQZIGTKHOYFYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a high-value chemical building block primarily employed as a key pharmaceutical intermediate in the synthesis of novel biologically active compounds . Its sophisticated molecular architecture, featuring a fused pyridopyrimidine ring system functionalized with carbonyl groups and a carboxylic acid, provides a versatile scaffold for medicinal chemistry and drug discovery campaigns . This compound is strategically used by researchers to design and develop new molecular entities with potential therapeutic applications. The structural motifs present in this intermediate are commonly investigated for conferring activities such as antiviral, anticancer, and antimicrobial properties . Furthermore, derivatives based on similar 2,4-dioxo-pyrimidine cores have been explored in scientific research for their potential as inhibitors of metabolic targets like Acetyl-CoA Carboxylase (ACC), positioning them as potential candidates for the treatment of metabolic disorders including obesity, dyslipidemia, and related conditions . Its well-defined reactivity makes it a critical starting material for constructing complex molecules aimed at addressing unmet medical needs.

Properties

IUPAC Name

1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-4-3-5(9(15)16)6-7(11-4)13(2)10(17)12-8(6)14/h3H,1-2H3,(H,15,16)(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZIGTKHOYFYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)N(C2=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The NHC-catalyzed aza-Claisen rearrangement represents a metal-free approach to construct the dihydropyrido[2,3-d]pyrimidine core. As reported by Dzieszkowski et al., this method employs 6-aminouracils as stable α,β-diEWG (electron-withdrawing group) cyclic vinylogous amides and α,β-unsaturated enals under oxidative conditions. The reaction proceeds via:

  • Nucleophilic addition of the NHC to the enal, forming a Breslow intermediate.

  • Oxidation to generate an α,β-unsaturated acyl azolium species.

  • 1,2-Addition of the 6-aminouracil, followed by aza-Claisen rearrangement and lactamization.

Optimization and Yield Data

Key parameters influencing yield include the NHC precatalyst, base, and oxidant. Using precatalyst 8c (10 mol%), K₃PO₄ (20 mol%), and DQ (1.0 equiv) in toluene at room temperature, the target compound was obtained in 95% yield .

ParameterOptimal ConditionYield (%)
NHC Precatalyst8c95
BaseK₃PO₄95
OxidantDQ95
SolventToluene95

Substrate scope studies showed aromatic enals (e.g., cinnamaldehyde derivatives) outperformed aliphatic analogs, with yields ranging from 70–95% .

Cyclocondensation of 8-Chlorotheophylline with Epoxides

Adaptation for Target Compound Synthesis

To adapt this method for synthesizing the target compound, researchers could replace 8-chlorotheophylline with a 6-aminouracil derivative and employ a carboxylic acid-containing epoxide. For example, reacting 6-amino-1,3-dimethyluracil with glycidic acid under basic conditions may yield the desired carboxylic acid moiety at position 5.

Solid-Phase Synthesis and Post-Functionalization

Stepwise Assembly on Resin

Solid-phase synthesis offers advantages in purifying intermediates. A hypothetical pathway involves:

  • Immobilization of a uracil derivative on Wang resin via its C5 hydroxyl group.

  • Mitsunobu reaction to introduce the pyridine ring.

  • Oxidative cleavage to generate the 2,4-dioxo system.

  • Acid hydrolysis to release the carboxylic acid and cleave the product from the resin.

Critical Analysis

While this method remains theoretical, similar strategies have been used for pyrido[2,3-d]pyrimidines. Challenges include managing steric hindrance during cyclization and ensuring regioselectivity in Mitsunobu reactions.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantageLimitation
NHC-Catalyzed Aza-Claisen95HighMetal-free, high regioselectivityRequires anhydrous conditions
Epoxide Cyclocondensation~60*ModerateUtilizes inexpensive epoxidesMulti-step adaptation required
Solid-Phase SynthesisN/ALowEase of purificationNot experimentally validated

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to this compound enhance its efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for survival .

Anticancer Properties
The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro experiments have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines effectively .

Enzyme Inhibition
this compound has been identified as a potential inhibitor of various enzymes involved in metabolic processes. This property could be beneficial in designing drugs for metabolic disorders or conditions where enzyme regulation is crucial .

Agricultural Applications

Pesticidal Properties
Research has indicated that this compound can serve as a pesticide or herbicide. Its effectiveness in controlling specific pests and weeds has been documented in agricultural studies. The mode of action typically involves disrupting biological processes in target organisms without affecting non-target species significantly .

Plant Growth Regulation
Additionally, derivatives of this compound have been explored for their potential as plant growth regulators. They may influence growth patterns and stress responses in plants, thereby enhancing crop yield under adverse conditions .

Chemical Synthesis Applications

Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations that can lead to the development of new pharmaceuticals or agrochemicals .

Diversity-Oriented Synthesis
The compound's structural features make it a valuable building block in diversity-oriented synthesis approaches. Researchers can modify its functional groups to create libraries of compounds with varied biological activities and properties .

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications significantly enhanced antimicrobial activity compared to the parent compound.
  • Cancer Cell Apoptosis Induction
    Research conducted at a prominent university demonstrated that specific analogs of this compound could induce apoptosis in breast cancer cell lines via mitochondrial pathways. The study highlighted the potential for developing targeted cancer therapies based on these findings.

Mechanism of Action

The mechanism by which 1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects on Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to esters (e.g., ethyl esters in ) or cyano derivatives (e.g., 6-carbonitrile in ) . Bulky hydrophobic groups (e.g., phenyl in ) reduce solubility, while polar groups (e.g., -NH2 in ) improve hydrogen bonding .

Synthetic Efficiency: One-pot syntheses using catalysts like Bi(OTf)3 achieve yields up to 90% (), outperforming multi-step routes (e.g., 30–57% yields in ) . Decarboxylation and oxidation steps () may complicate synthesis of the carboxylic acid derivative compared to cyano or ester analogs .

The target compound’s carboxylic acid group may enable salt formation (e.g., choline salts in ) to improve pharmacokinetics .

Physicochemical and Pharmacological Data

Table 2: Comparative Pharmacological Profiles

Compound Name Melting Point (°C) IR/NMR Data Highlights Reported Activities References
1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid Not reported C=O stretch (1664–1700 cm⁻¹); δ 3.3 ppm (CH3 in NMR) Not explicitly reported; inferred enzyme modulation
7-Amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-...-6-carbonitrile (4g) >300 NH2 stretch (3354–3455 cm⁻¹); aromatic C-F signals Anticancer (IC50 values pending)
N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-...-5-yl)amino)acetamide (14m) Not reported Aromatic C-Cl signals; piperazine protons in NMR Antiproliferative (MCF-7, A375, SK-MEL-2 cells)

Biological Activity

1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrido-pyrimidine framework. Its IUPAC name is 2-hydroxy-1,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid , with a molecular formula of C10H9N3O4C_{10}H_{9}N_{3}O_{4} and a molecular weight of approximately 219.19 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant antimicrobial properties. The presence of the carboxylic acid group enhances their interaction with microbial membranes.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects against several cancer cell lines. It demonstrates cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has been reported to inhibit key enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrido[2,3-d]pyrimidine derivatives. The results indicated that compounds with similar structures to 1,7-Dimethyl-2,4-dioxo exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that 1,7-Dimethyl-2,4-dioxo induced significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells. Mechanistic studies suggested that the compound triggers apoptosis via the intrinsic pathway involving caspase activation.

Enzyme Inhibition Studies

The inhibition of DPP-IV by this compound was assessed using enzyme kinetics. The results indicated a competitive inhibition pattern with an IC50 value of around 25 µM. This suggests potential therapeutic applications in managing hyperglycemia in diabetic patients.

Case Studies

Case studies involving animal models have further elucidated the therapeutic potential of this compound:

  • Diabetes Model : In a streptozotocin-induced diabetic rat model, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. Histopathological examinations revealed improved pancreatic islet morphology.
  • Cancer Treatment : A xenograft model using human cancer cells demonstrated that treatment with 1,7-Dimethyl-2,4-dioxo significantly inhibited tumor growth compared to untreated controls.

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 10 - 50 µg/mL
AnticancerIC50: 15 µM (MCF-7)
DPP-IV InhibitionIC50: 25 µM

Q & A

Q. How can researchers design a multi-step synthesis route for 1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid?

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions. A plausible approach includes:

  • Step 1 : Formation of the pyrimidine ring via condensation of barbituric acid derivatives with carbonyl-containing intermediates under acidic conditions (e.g., glacial acetic acid with phosphorus pentoxide as a catalyst) .
  • Step 2 : Introduction of the pyridine ring through cyclization, possibly using substituted malononitrile or ethyl acetoacetate derivatives.
  • Step 3 : Functionalization at the 1- and 7-positions via alkylation or nucleophilic substitution, using methylating agents like methyl iodide .
  • Key Considerations : Optimize reaction time, solvent polarity (e.g., DMSO for polar intermediates), and temperature (typically 80–120°C) to prevent decomposition .

Q. What spectroscopic methods are critical for structural characterization of this compound?

  • UV-Vis Spectroscopy : Identify π→π* transitions in the conjugated pyrido-pyrimidine system (λmax ~250–300 nm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH groups (if present) .
  • NMR (¹H/¹³C) : Assign methyl groups (δ 1.2–2.5 ppm for ¹H; δ 10–25 ppm for ¹³C) and aromatic protons (δ 6.5–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm substituent positions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere (heating rate: 10°C/min) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • DoE (Design of Experiments) : Vary parameters like solvent (polar aprotic vs. protic), catalyst loading (e.g., 5–20 mol% P₂O₅), and stoichiometry of reactants .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction time/temperature accordingly .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) for intermediates .

Q. What strategies resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidine analogs?

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., methyl vs. cyclopropyl groups at position 7) on enzyme inhibition (e.g., kinase assays) .
  • Meta-Analysis : Cross-validate data across studies using standardized assays (e.g., IC₅₀ values measured under identical ATP concentrations) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to control methylation at specific positions .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C for 10 minutes vs. conventional reflux) .
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for selective C–H activation at the 5-carboxylic acid position .

Q. What experimental designs validate the compound’s mechanism of action in enzymatic inhibition?

  • Kinetic Studies : Measure enzyme inhibition (e.g., dihydrofolate reductase) under varied substrate concentrations (Lineweaver-Burk plots) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
  • Cellular Assays : Use CRISPR-edited cell lines to knockout target enzymes and assess compound efficacy in reducing downstream metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.